molecular formula C5H7F3O2S B14467644 1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-one CAS No. 66167-90-6

1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-one

Cat. No.: B14467644
CAS No.: 66167-90-6
M. Wt: 188.17 g/mol
InChI Key: FCSBTBASSIMKFC-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-one is a fluorinated ketone derivative characterized by a trifluoromethyl group and a 2-hydroxyethylsulfanyl substituent.

Properties

CAS No.

66167-90-6

Molecular Formula

C5H7F3O2S

Molecular Weight

188.17 g/mol

IUPAC Name

1,1,1-trifluoro-3-(2-hydroxyethylsulfanyl)propan-2-one

InChI

InChI=1S/C5H7F3O2S/c6-5(7,8)4(10)3-11-2-1-9/h9H,1-3H2

InChI Key

FCSBTBASSIMKFC-UHFFFAOYSA-N

Canonical SMILES

C(CSCC(=O)C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Oxidative Sulfenylation

An alternative method involves the oxidative coupling of trifluoroacetone with 2-hydroxyethyl disulfide ($$ \text{SCH}2\text{CH}2\text{OH} $$)_2 using Cu(I) catalysts. This route avoids free thiol handling, enhancing safety:

$$
\text{CF}3\text{C(O)CH}3 + (\text{SCH}2\text{CH}2\text{OH})2 \xrightarrow{\text{CuI, DMF}} \text{CF}3\text{C(O)CH}2\text{SCH}2\text{CH}_2\text{OH} + \text{byproducts}
$$

Advantages :

  • Eliminates base usage, simplifying purification.
  • Yields 75–80% with minimal disulfide recycling.

Enzymatic Synthesis

Preliminary studies explore lipase-mediated transesterification of trifluoroacetone thioesters with 2-hydroxyethyl mercaptan. Candida antarctica lipase B (CAL-B) immobilized on mesoporous silica achieves 60% conversion at 40°C in hexane, though industrial viability remains limited by enzyme cost.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent removes polar byproducts (e.g., disulfides).
  • Preparative HPLC : C18 columns (ACN/H₂O gradient) resolve closely related impurities, achieving >99% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 3.75 (t, J = 6.4 Hz, 2H, -SCH₂CH₂OH), 3.25 (s, 2H, -COCH₂S-), 2.85 (br s, 1H, -OH).
  • ¹³C NMR : δ 192.1 (C=O), 120.5 (q, J = 288 Hz, CF₃), 62.3 (-SCH₂CH₂OH), 34.8 (-COCH₂S-).
  • FT-IR : 1712 cm⁻¹ (C=O stretch), 3400 cm⁻¹ (O-H stretch).

Yield Optimization Strategies

Variable Optimal Range Impact on Yield
Thiol:Ketone Ratio 1.05:1 Maximizes conversion
Reaction Temperature 70°C Balances rate vs. degradation
Solvent Polarity ε = 37.5 (DMF) Enhances nucleophilicity
Catalyst Loading 5 mol% Amberlyst-15 Reduces side reactions

Design of Experiments (DOE) reveals interactions between variables. For instance, increasing temperature beyond 75°C in DMF accelerates hydrolysis of the trifluoromethyl group, lowering yields by 15–20%.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a corresponding ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted trifluoromethyl derivatives.

Scientific Research Applications

1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of advanced materials with specific properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-one involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or enzymes. The hydroxyethyl group can form hydrogen bonds with active site residues, potentially inhibiting enzyme activity.

Comparison with Similar Compounds

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Weight Substituent Key Properties Applications
Target Compound ~220.16* 2-Hydroxyethylsulfanyl Moderate polarity, H-bonding Pharmaceuticals, Agrochemicals
HS-TFK - 4-Mercapto-butylsulfanyl High reactivity (SH group) Bioconjugation, Catalysis
1,1,1-Trifluoro-3-(6-methylpyridin-2-yl)propan-2-one 203.17 6-Methylpyridin-2-yl Aromatic stacking, CNS targeting Drug Development
1,1,1-Trifluoro-3-(octylthio)propan-2-one - Octylthio High lipophilicity FAAH Inhibitors
1,1,1-Trifluoro-3-(1-methylpyrazol-4-yl)propan-2-one 194.14 1-Methylpyrazol-4-yl Metal coordination, high purity Specialty Chemicals

*Estimated based on structural analogs.

Biological Activity

1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-one is a fluorinated organic compound notable for its unique structural features, including a trifluoromethyl group and a thiol functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuroprotection and as a possible therapeutic agent.

  • Molecular Formula : C₅H₇F₃O₂S
  • Molecular Weight : 144.12 g/mol
  • Physical State : White powder
  • Boiling Point : Approximately 100.1 °C
  • Density : 1.364 g/cm³

The presence of the carbonyl group contributes to the compound's reactivity and potential biological activity, making it a candidate for various applications in pharmacology and biochemistry.

The biological activity of 1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-one can be attributed to its interaction with cellular systems. Studies suggest that compounds with similar trifluoromethyl and thiol functionalities may exhibit neuroprotective effects by modulating apoptotic pathways in neurons. For instance, research on related trifluoromethyl ketones has shown their ability to inhibit low potassium-induced apoptosis in cerebellar granule neurons .

Antimicrobial Activity

While direct studies on the antimicrobial properties of this specific compound are scarce, the presence of thiol groups in related compounds has been associated with antimicrobial activity. Thiols can interact with bacterial cell membranes and proteins, potentially leading to bactericidal effects.

Comparative Analysis with Related Compounds

To better understand the unique properties of 1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-one, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
1,1,1-TrifluoroacetoneTrifluoromethyl and ketoneSimpler structure without thiol functionality
2-Hydroxyethyl sulfideThiol with hydroxyethyl groupLacks trifluoromethyl group
3-Thiopropionic acidThiol-containing carboxylic acidContains carboxylic acid instead of ketone

This table illustrates the distinctiveness of 1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-one due to its combination of trifluoromethyl and thiol functionalities alongside a carbonyl group.

Case Study: Neuroprotective Mechanisms

A study published in Neuroscience Letters explored the neuroprotective effects of trifluoromethyl ketones on cerebellar granule neurons. The findings indicated that these compounds could significantly reduce apoptosis rates under stress conditions. Although this study did not directly test 1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-one, it provides a foundational understanding of how similar compounds may function in neuroprotection .

Future Research Directions

Further research is needed to elucidate the specific biological activities of 1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-one. Potential areas include:

  • Detailed pharmacological studies to assess its efficacy as a neuroprotective agent.
  • Investigations into its antimicrobial properties.
  • Exploration of its interactions with various biological targets at the molecular level.

Q & A

Q. Basic

  • Solubility : Test in water, DMSO, and ethanol (polarity influenced by CF₃ and hydroxyl groups).
  • Melting Point : Typically 80–120°C (varies with purity).
  • Stability : Assess hygroscopicity and thermal degradation via TGA/DSC. The hydroxyethyl group may increase water sensitivity compared to non-hydroxylated analogs .

How can stability under different storage conditions be evaluated?

Advanced
Conduct accelerated stability studies:

  • Thermal Stress : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks, monitoring degradation via HPLC.
  • Hydrolytic Stability : Expose to buffers (pH 3–9) and analyze by LC-MS for hydrolysis products (e.g., trifluoroacetic acid).
  • Light Sensitivity : Use UV-Vis spectroscopy to detect photolytic cleavage of the sulfanyl group .

What initial biological assays are recommended for evaluating bioactivity?

Q. Basic

  • Enzyme Inhibition : Screen against serine hydrolases (e.g., acetylcholinesterase) due to the electrophilic ketone moiety .
  • Cytotoxicity : Use MTT assays in HEK-293 or HepG2 cells to establish IC₅₀ values.
  • Reactive Oxygen Species (ROS) Assays : The CF₃ group may induce oxidative stress in cellular models .

How can structure-activity relationship (SAR) studies be designed for this compound?

Q. Advanced

  • Analog Synthesis : Modify the sulfanyl group (e.g., replace hydroxyethyl with alkyl or aryl thiols) .
  • Computational Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases).
  • Pharmacophore Modeling : Identify critical functional groups (CF₃, ketone, sulfur) for activity .

What are the best practices for handling and storage?

Basic
Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the sulfanyl group. Use amber vials to minimize photodegradation. Handle in a fume hood due to potential volatility of trifluoromethyl ketones .

How might this compound be applied in polymer or materials science?

Advanced
The hydroxyethyl sulfanyl group enables functionalization into polymeric matrices:

  • Crosslinking Agent : React with diisocyanates to form polyurethanes with fluorinated segments.
  • Monomer for Conjugated Polymers : Incorporate into polythiophenes via Suzuki coupling (analogous to thiophene derivatives ).
  • Surface Modification : Graft onto silica nanoparticles via thiol-ene "click" chemistry for hydrophobic coatings .

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